molecular formula C25H28N2O4S B11126804 2-[2-methyl-4-(phenylsulfamoyl)phenoxy]-N-(4-phenylbutan-2-yl)acetamide

2-[2-methyl-4-(phenylsulfamoyl)phenoxy]-N-(4-phenylbutan-2-yl)acetamide

Cat. No.: B11126804
M. Wt: 452.6 g/mol
InChI Key: LJQGVNSKQRFTBU-UHFFFAOYSA-N
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Description

2-[2-methyl-4-(phenylsulfamoyl)phenoxy]-N-(4-phenylbutan-2-yl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a phenylsulfamoyl group and a phenoxyacetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-methyl-4-(phenylsulfamoyl)phenoxy]-N-(4-phenylbutan-2-yl)acetamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-methyl-4-(phenylsulfamoyl)phenol with 4-phenylbutan-2-ylamine in the presence of acetic anhydride. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, reduce production costs, and ensure consistent quality. The use of advanced purification techniques, such as chromatography, is also common to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2-[2-methyl-4-(phenylsulfamoyl)phenoxy]-N-(4-phenylbutan-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group in the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, or thiols in the presence of suitable solvents and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in various derivatives depending on the nucleophile involved.

Scientific Research Applications

2-[2-methyl-4-(phenylsulfamoyl)phenoxy]-N-(4-phenylbutan-2-yl)acetamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[2-methyl-4-(phenylsulfamoyl)phenoxy]-N-(4-phenylbutan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The phenylsulfamoyl group may interact with enzymes or receptors, modulating their activity. The phenoxyacetamide moiety can also influence the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(2,5-dimethyl-phenylsulfamoyl)-phenoxy]-N-furan-2-ylmethyl-acetamide
  • 2-methyl-4-(trifluoromethyl)phenyl-5-thiazolyl methylthio phenoxy acetic acid

Uniqueness

2-[2-methyl-4-(phenylsulfamoyl)phenoxy]-N-(4-phenylbutan-2-yl)acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of phenylsulfamoyl and phenoxyacetamide groups allows for versatile reactivity and potential applications in various fields. Compared to similar compounds, it may exhibit different binding affinities, selectivities, and biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C25H28N2O4S

Molecular Weight

452.6 g/mol

IUPAC Name

2-[2-methyl-4-(phenylsulfamoyl)phenoxy]-N-(4-phenylbutan-2-yl)acetamide

InChI

InChI=1S/C25H28N2O4S/c1-19-17-23(32(29,30)27-22-11-7-4-8-12-22)15-16-24(19)31-18-25(28)26-20(2)13-14-21-9-5-3-6-10-21/h3-12,15-17,20,27H,13-14,18H2,1-2H3,(H,26,28)

InChI Key

LJQGVNSKQRFTBU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=C2)OCC(=O)NC(C)CCC3=CC=CC=C3

Origin of Product

United States

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